Glycidylphosphonic acid dimethyl ester
Description
Glycidylphosphonic acid dimethyl ester (hypothetical structure: (CH₃O)₂P(O)CH₂C(O)C₂H₃O) is a phosphonic acid ester featuring a glycidyl (epoxide-containing) group. While direct data on this specific compound are absent in the provided evidence, its structure suggests reactivity influenced by both the phosphonate ester and epoxide functionalities. Phosphonic acid esters are widely used in organic synthesis, flame retardants, and coordination chemistry due to their stability and tunable reactivity . The glycidyl group may enhance its utility in crosslinking reactions or polymer modifications, though this remains speculative without explicit references.
Properties
CAS No. |
17989-06-9 |
|---|---|
Molecular Formula |
C5H11O4P |
Molecular Weight |
166.11 g/mol |
IUPAC Name |
2-(dimethoxyphosphorylmethyl)oxirane |
InChI |
InChI=1S/C5H11O4P/c1-7-10(6,8-2)4-5-3-9-5/h5H,3-4H2,1-2H3 |
InChI Key |
LXWQXJPQLIVNAS-UHFFFAOYSA-N |
Canonical SMILES |
COP(=O)(CC1CO1)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Findings:
Substituent Effects on Reactivity: Electron-Withdrawing Groups (e.g., cyano): Increase the acidity of the phosphonic acid proton, enhancing nucleophilic substitution reactivity . Bulky/Aromatic Groups (e.g., phenyl): Improve thermal stability and hydrophobicity but reduce solubility in polar solvents . Epoxide (Glycidyl Group): Hypothetically, this would introduce ring-strain-driven reactivity, enabling polymerization or crosslinking via epoxide ring-opening, a feature absent in non-glycidyl analogs.
Applications: Flame Retardants: Dimethyl methylphosphonate (DMMP) is widely used due to its high phosphorus content and volatility . Organic Synthesis: Cyanobenzyl and methoxybenzyl derivatives serve as intermediates in Suzuki-Miyaura couplings or phosphorylation reactions . Chiral Chemistry: Hydroxyethyl-substituted esters enable enantioselective synthesis .
Stability and Handling :
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